Yttrium tri(2-naphthoate)

Description

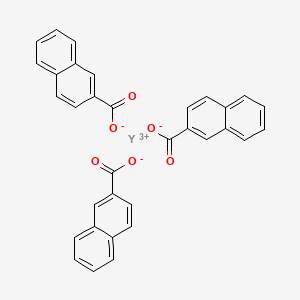

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalene-2-carboxylate;yttrium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H8O2.Y/c3*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,12,13);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTXSDMYLVRXQU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H21O6Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61790-20-3 | |

| Record name | Naphthenic acids, rare earth salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for Yttrium Tri 2 Naphthoate

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to yttrium tri(2-naphthoate), typically involving the reaction of an yttrium source with 2-naphthoic acid or its salt.

Salt Metathesis Reactions

Salt metathesis, or double displacement, is a widely employed and reliable method for the preparation of rare-earth carboxylates. researchgate.netwikipedia.org This approach involves the reaction between a soluble yttrium salt, such as yttrium(III) chloride or yttrium(III) nitrate (B79036), and an alkali metal salt of 2-naphthoic acid, typically sodium 2-naphthoate (B1225688). The reaction is generally performed in an aqueous solution or a suitable solvent. researchgate.netwikipedia.org

The driving force for this reaction is often the formation of an insoluble product, which in this case would be yttrium tri(2-naphthoate), or the formation of a soluble byproduct like sodium chloride that can be easily removed. wikipedia.org The generalized reaction is as follows:

YCl₃ + 3 C₁₀H₇COONa → Y(C₁₀H₇COO)₃ + 3 NaCl

This method is advantageous due to its simplicity and the often high yields achieved. For other rare-earth carboxylates, this technique has proven effective in producing materials with good corrosion inhibition properties. researchgate.net

Direct Reaction of Yttrium Sources with 2-Naphthoic Acid or its Derivatives

Yttrium tri(2-naphthoate) can also be synthesized by the direct reaction of a suitable yttrium-containing precursor with 2-naphthoic acid. Common yttrium sources for this type of reaction include yttrium oxide (Y₂O₃), yttrium hydroxide (B78521) (Y(OH)₃), yttrium carbonate (Y₂(CO₃)₃), or even other yttrium carboxylates like yttrium acetate (B1210297) (Y(CH₃COO)₃). researchgate.netdtu.dknih.gov

For example, reacting yttrium acetate with an excess of 2-methylbutyric acid has been used to synthesize yttrium 2-methylbutyrate (B1264701) by evaporating the excess acid. dtu.dk A similar approach could be adopted for 2-naphthoic acid. Another pathway involves the reaction of metal hydroxides or oxides with the carboxylic acid. nih.gov The reaction with yttrium oxide would proceed as:

Y₂O₃ + 6 C₁₁H₈O₂ → 2 Y(C₁₁H₇O₂)₃ + 3 H₂O

This method avoids the need to first prepare the sodium salt of the carboxylic acid. The reaction of yttrium alkoxides with carboxylic acids has also been reported to yield yttrium carboxylates, where the reaction drives to completion through the formation of an alcohol byproduct. researchgate.net

Indirect Synthetic Pathways via Precursor Complexation

Indirect pathways involve the synthesis of an intermediate yttrium precursor complex which is then reacted to form the final yttrium tri(2-naphthoate) product. These methods offer greater control over the final structure and are often employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). academie-sciences.frrsc.org

Yttrium-containing molecular precursors, such as hexanuclear yttrium clusters like [Y₆O(OH)₈(NO₃)₈]∞, can be used for further chemical reactions. academie-sciences.fr These stable anhydrous compounds can be reacted with ligands like carboxylates to build more complex structures. Similarly, yttrium complexes with other ligands, such as silyloxides, can be prepared from precursors like anhydrous yttrium nitrate and subsequently used in further reactions. acs.orgacs.org The use of specific yttrium(III) precursors has been shown to be reproducible in yielding high-quality materials like MOFs. chemrxiv.org This approach allows for the targeted design of materials with specific properties, where the 2-naphthoate ligand could be introduced to a pre-formed yttrium complex.

Green Chemistry Principles in Yttrium Naphthoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of lanthanide-based organic compounds to minimize environmental impact. researchgate.netkuleuven.be These principles focus on waste prevention, the use of less hazardous substances, and energy efficiency. researchgate.netkuleuven.be

In the context of yttrium tri(2-naphthoate) synthesis, green approaches could include:

Solvent Selection : Utilizing water or other environmentally benign solvents instead of hazardous organic solvents.

Energy Efficiency : Employing methods like microwave or ultrasonic irradiation, which can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net The synthesis of certain ionic liquids with a 3-hydroxy-2-naphthoate anion has been achieved via a green route that forms only carbon dioxide and methanol (B129727) as byproducts, leading to quantitative yields without extensive purification. frontiersin.org

Influence of Reaction Conditions on Product Yield and Purity

The yield, purity, and even the crystalline structure of yttrium carboxylates are highly sensitive to the reaction conditions. Key parameters that must be controlled include:

pH : The acidity of the reaction medium can significantly influence the final product. For instance, in the synthesis of yttrium lactate (B86563), a minor change in pH from 4.5 to 5.5 resulted in the formation of a completely different, semi-amorphous material instead of a crystalline complex. rsc.org

Temperature : Temperature affects reaction kinetics and can also determine the crystalline phase of the product. Hydrothermal and solvothermal methods, which involve heating the reaction mixture in a sealed vessel, are often used to promote the crystallization of products like lanthanide coordination polymers. mdpi.comnih.gov

Molar Ratios : The stoichiometry of the reactants, particularly the ligand-to-metal ratio, can dictate the structure of the resulting compound. Varying this ratio in the synthesis of lanthanide carboxylate-phosphonates led to the formation of two distinct types of 3D network structures. nih.gov

Solvent System : The choice of solvent can affect the solubility of reactants and products, influencing reaction rates and product morphology. Reactions in water-ethanol mixtures are common for the synthesis of lanthanide malonate complexes. frontiersin.org

Presence of Water : The amount of water present, even in trace amounts, can strongly influence the final crystalline structure of metal carboxylates, potentially leading to the formation of hydrated species. researchgate.net

The table below summarizes the effect of reaction conditions on the synthesis of various yttrium carboxylates, illustrating the general principles applicable to the synthesis of yttrium tri(2-naphthoate).

| Yttrium Carboxylate | Yttrium Source | Ligand | Key Reaction Condition Varied | Observed Outcome | Reference |

| Yttrium Lactate | Yttrium chloride hexahydrate | L-lactic acid | pH | Crystalline Y(Lac)₃(H₂O)₂ at pH 4.5; semi-amorphous material at pH 5.5. | rsc.org |

| Yttrium Malonates | Y(NO₃)₃·6H₂O / YCl₃·6H₂O | Malonic acid | Molar Ratio / Solvent | Different crystalline structures obtained based on a 1:3 vs 1:2 molar ratio in water-ethanol. | frontiersin.org |

| Yttrium Acetate | Y(OCH₂CH₂OMe)₃ | Acetic acid | Presence of Water | Formation of Y(acetate)₃·0.5 H₂O, a hydrated chain structure. | researchgate.net |

| Yttrium Citrate (B86180) | Yttrium carbonate hydroxide | Citric acid | Reaction Time / Temperature | Transformation into crystalline yttrium citrate dihydrate occurred after 72 hours at 100°C. | nih.gov |

Coordination Chemistry and Structural Elucidation of Yttrium Tri 2 Naphthoate

Ligand Binding Modes and Denticity of 2-Naphthoate (B1225688) to Yttrium(III)

The 2-naphthoate anion, derived from 2-naphthoic acid, is a carboxylate ligand that can coordinate to the Yttrium(III) ion in several ways. The specific mode of binding is influenced by factors such as the metal-to-ligand ratio, the presence of other coordinating species like solvents, and the reaction conditions. Due to the large size of the Y(III) ion, multidentate and bridging coordination modes are common in its carboxylate complexes rsc.org.

In a monodentate fashion, only one of the two oxygen atoms of the carboxylate group binds to the yttrium center. This binding mode is less common for simple yttrium carboxylates in the solid state unless other bulky ligands are present or if the second oxygen atom is involved in strong hydrogen bonding. However, in a structurally related complex, heptaaquabis(1-hydroxy-2-naphthoato)lanthanum(III), the 1-hydroxy-2-naphthoate (B8527853) ligands act as unidentate coordinators to the nine-coordinate lanthanum center oup.com. This suggests that for a large metal ion like Y(III), monodentate coordination of a naphthoate ligand is plausible, especially in the presence of sufficient solvent molecules to fill the coordination sphere oup.com.

Bidentate chelation involves both oxygen atoms of the carboxylate group binding to the same yttrium ion, forming a stable four-membered chelate ring. This is a very common coordination mode for carboxylates with lanthanides and yttrium due to their large ionic radii, which can accommodate the small bite angle of the carboxylate group rsc.org. In a series of lanthanide complexes with an imidazole–biphenyl–carboxylate ligand, the carboxylate group was found to coordinate in a bidentate-chelating fashion nih.gov. This mode effectively saturates the coordination sphere of the metal ion and leads to thermodynamically stable complexes.

The 2-naphthoate ligand can also act as a bridging ligand, connecting two or more yttrium centers. This is a fundamental aspect in the formation of dimeric, oligomeric, or polymeric structures (coordination polymers). Common bridging modes for carboxylates include:

Syn-anti bridging: This mode is frequently observed and leads to the formation of chain or layer structures.

Bidentate bridging (chelating and bridging): One oxygen atom bridges two metal centers while the other is coordinated to one of them.

In many lanthanide coordination polymers based on aromatic dicarboxylates, the carboxylate groups adopt various bridging coordination modes to link metal centers into extended networks rsc.orgtandfonline.com. Aromatic polycarboxylates are known to coordinate with multiple yttrium atoms to form stable metal-organic frameworks wikipedia.org.

Coordination Number and Geometry around the Yttrium(III) Center

The Yttrium(III) ion, with its 4d⁰ electronic configuration, does not have a specific preference for any particular coordination geometry based on ligand field effects. Consequently, the geometry is primarily determined by steric factors and the minimization of inter-ligand repulsion. High coordination numbers, typically 8 or 9, are common for yttrium rsc.org.

Coordination Number 8: Common geometries include the square antiprism and the dodecahedron. In a study of yttrium lactate (B86563), the Y(III) center was found to have a coordination number of 8 rsc.org. Similarly, in certain gadolinium and terbium complexes with aromatic carboxylates, the metal centers are eight-coordinate with a square antiprism geometry nih.gov.

Coordination Number 9: The most prevalent geometry is the tricapped trigonal prism. This geometry was observed for the nine-coordinate lanthanum and neodymium centers in complexes with the analogous 1-hydroxy-2-naphthoate ligand oup.com.

Given these precedents, it is highly probable that in a simple, hydrated form of yttrium tri(2-naphthoate), the Y(III) center would exhibit a coordination number of 8 or 9, satisfied by a combination of naphthoate ligands and water molecules.

Formation Constants and Thermodynamic Stability of Yttrium-2-Naphthoate Complexes

The stability of metal-ligand complexes in solution is quantified by the formation constant (K) or its logarithm (log K). While no specific formation constants for the yttrium-2-naphthoate system have been reported, data from analogous systems provide insight into the expected thermodynamic stability. The interaction between the hard acid Y(III) and hard base carboxylate oxygen donors is strong.

Studies on the complexation of lanthanides with various carboxylates show that the process is often entropy-driven iaea.org. The release of ordered water molecules from the hydrated Y(III) ion's solvation sphere upon ligand binding leads to a significant positive entropy change (ΔS), which is the primary driving force for complex formation, even if the enthalpy change (ΔH) is small or slightly endothermic ias.ac.in. The stability of lanthanide and yttrium complexes generally increases as the ionic radius of the metal decreases nih.gov. Due to its smaller ionic size, yttrium chelates are often more stable than those of the later lanthanides like gadolinium nih.gov.

To illustrate the typical thermodynamic parameters for a lanthanide-carboxylate system, the following table presents data for the complexation of Europium(III) with acetate (B1210297).

| Complex | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|

| [Eu(Acetate)]2+ | 2.31 | -13.2 | 6.2 | 19.4 |

| [Eu(Acetate)2]+ | 3.81 | -21.7 | -1.2 | 20.5 |

Data adapted from studies on Eu(III) carboxylate complexes. iaea.org

Influence of Solvent Systems on Coordination Behavior

The choice of solvent system plays a crucial role in the synthesis of coordination compounds, including yttrium carboxylates. Solvents can influence the final structure, dimensionality, and morphology of the product. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMA) are commonly used in the synthesis of lanthanide coordination polymers acs.org.

The solvent molecules can directly coordinate to the yttrium center, competing with the 2-naphthoate ligand and influencing the resulting coordination number and geometry. In many reported structures of lanthanide-carboxylate frameworks, solvent molecules are found coordinated to the metal ions or occluded within the crystal lattice rsc.org. For example, in the synthesis of a series of lanthanide coordination polymers, the use of different solvent systems (e.g., DMF vs. DMA) resulted in two distinct series of compounds with different structures and properties. This demonstrates that the solvent is not merely a medium for the reaction but can act as a structure-directing agent. The coordination ability of the solvent, its size, and its capacity for hydrogen bonding can all modulate the self-assembly process of the yttrium-2-naphthoate complexes.

Insufficient Data Available for Supramolecular Assembly of Yttrium Tri(2-naphthoate)

A comprehensive review of available scientific literature and chemical databases indicates a lack of specific research on the formation of coordination polymers and Metal-Organic Frameworks (MOFs) derived from Yttrium tri(2-naphthoate). Consequently, a detailed analysis of its supramolecular assembly and extended structures, as requested, cannot be provided at this time.

While the coordination chemistry of yttrium with various carboxylate ligands is a broad and active area of research, specific studies detailing the crystal engineering and network formation of Yttrium tri(2-naphthoate) into extended one-, two-, or three-dimensional structures are not publicly available. The formation of coordination polymers and MOFs is highly dependent on factors such as the coordination geometry of the metal ion, the functionality and bridging capability of the organic ligand, and the reaction conditions. For Yttrium tri(2-naphthoate), the 2-naphthoate ligand is a monofunctional carboxylate, which typically acts as a terminal or simple bridging ligand. The formation of extended, stable porous frameworks often relies on polyfunctional ligands, such as dicarboxylates or tricarboxylates, which can connect multiple metal centers to build up a network structure.

General principles of supramolecular chemistry suggest that Yttrium tri(2-naphthoate) might form discrete molecular complexes or simple dimeric or oligomeric structures through bridging carboxylate groups. The assembly into more extended structures would likely depend on weaker intermolecular interactions, such as π-π stacking between the naphthalene (B1677914) rings or hydrogen bonding if co-ligands or solvent molecules are incorporated into the structure. However, without experimental data from single-crystal X-ray diffraction studies, any description of such assemblies would be purely speculative.

The scientific community relies on published, peer-reviewed research to disseminate new findings. In the case of Yttrium tri(2-naphthoate) coordination polymers and MOFs, such foundational research does not appear to have been published. Therefore, the detailed research findings, structural data, and data tables required to populate the requested article section are unavailable.

Spectroscopic and Analytical Characterization Techniques for Yttrium Tri 2 Naphthoate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and structural arrangement of yttrium tri(2-naphthoate). These methods measure the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. nih.gov

The most diagnostic bands in the infrared spectrum of a metal carboxylate are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) are indicative of the coordination mode of the carboxylate ligand to the metal center.

Upon deprotonation of 2-naphthoic acid to form the 2-naphthoate (B1225688) anion and subsequent coordination to the Y³⁺ ion, the characteristic C=O stretching vibration (typically near 1700 cm⁻¹) of the carboxylic acid is replaced by these two distinct carboxylate stretches. For yttrium tri(2-naphthoate), the carboxylate groups are expected to act as bidentate ligands, coordinating to the yttrium ion through both oxygen atoms. This bidentate coordination mode is common for rare earth carboxylates. nih.gov Vibrational spectra indicate that in similar rare earth complexes, carboxylate ions adopt bidentate coordination modes. nih.gov

The expected vibrational frequencies for the carboxylate group in yttrium tri(2-naphthoate) are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Asymmetric COO⁻ Stretch (νₐₛ) | 1540 - 1650 | Intense absorption in IR due to a large change in dipole moment. |

| Symmetric COO⁻ Stretch (νₛ) | 1360 - 1450 | Weaker absorption in IR compared to the asymmetric stretch. |

| Separation (Δν = νₐₛ - νₛ) | < 200 | A smaller separation value is typically indicative of a bidentate coordination geometry. |

A band indicating the formation of a metal-oxygen bond is also expected to appear at lower wavenumbers (typically 488–520 cm⁻¹), which would be absent in the spectrum of the free ligand. scispace.com

The fingerprint region of the vibrational spectrum (below 1500 cm⁻¹) contains a wealth of structural information, including bands arising from the naphthalene (B1677914) ring system of the 2-naphthoate ligands. These bands, which include C-C and C=C stretching, C-H bending, and ring deformation modes, are characteristic of the ligand's structure. usra.eduresearchgate.net While these vibrations are less affected by coordination than the carboxylate stretches, minor shifts can still be observed. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings. usra.edutandfonline.com

The table below lists the principal vibrational modes expected for the naphthoate ligand in yttrium tri(2-naphthoate).

| Assignment | Expected Wavenumber (cm⁻¹) (Raman) | Expected Wavenumber (cm⁻¹) (IR) |

| Aromatic C=C Stretch | ~1376 | 1300 - 1400 |

| Aromatic C-H In-Plane Bending | 1000 - 1300 | 1000 - 1300 |

| Ring Breathing/Deformation | 700 - 900 | 700 - 900 |

| Aromatic C-H Out-of-Plane Bending | 750 - 1000 | 750 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Since the common Y³⁺ ion is diamagnetic, sharp and well-resolved NMR spectra are expected for yttrium tri(2-naphthoate). scispace.com

¹H and ¹³C NMR spectroscopy can confirm the structure of the 2-naphthoate ligands and provide evidence of their coordination to the yttrium center. The aromatic protons of the naphthyl group typically resonate in the δ 6–8 ppm range in ¹H NMR spectra, while the aromatic carbons appear between δ 100–150 ppm in ¹³C NMR spectra. researchgate.net The carboxyl carbon is expected in the δ 170–185 ppm region. princeton.edu

Coordination to the diamagnetic Y³⁺ ion will induce shifts in the resonance positions of the ligand's protons and carbons compared to the free 2-naphthoic acid or its simple salt. These shifts arise from changes in the electronic environment upon complexation. The magnitude and direction of these shifts can provide information about the binding mode of the ligand.

| Nucleus | Atom Type | Expected Chemical Shift (δ, ppm) for Ligand |

| ¹H | Aromatic (C-H) | 7.5 - 8.7 |

| ¹³C | Aromatic (C-H, C-C) | 125 - 136 |

| ¹³C | Carboxylate (COO⁻) | 170 - 185 |

Note: Expected shifts are based on data for 2-naphthoic acid and are subject to change upon complexation and variations in solvent. chemicalbook.comspectrabase.com

Direct observation of the metal center via ⁸⁹Y NMR spectroscopy provides definitive evidence of the yttrium coordination environment. The ⁸⁹Y nucleus has several favorable properties, including a nuclear spin of I = ½ and 100% natural abundance. northwestern.edu However, it also presents challenges due to its low magnetogyric ratio, which results in low sensitivity and often requires long experiment times. nih.gov

| ⁸⁹Y Nuclear Property | Value |

| Natural Abundance | 100% |

| Nuclear Spin (I) | 1/2 |

| Resonance Frequency (at 11.744T) | 24.496 MHz |

| Relative Sensitivity (vs. ¹H) | 1.18 x 10⁻⁴ |

Table data sourced from Bruker. northwestern.edu

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of yttrium tri(2-naphthoate) and to study its fragmentation patterns, which can confirm its composition. Yttrium is a monoisotopic element (100% ⁸⁹Y), which simplifies the interpretation of the mass spectra as yttrium-containing fragments will not exhibit a complex isotopic pattern. rsc.org

The molecular weight of yttrium tri(2-naphthoate) (C₃₃H₂₁O₆Y) is 602.43 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) may be observed. However, the most common fragmentation pathway for metal carboxylate complexes is the sequential loss of the carboxylate ligands. electronicsandbooks.comresearchgate.net

The expected major fragments in the mass spectrum of yttrium tri(2-naphthoate) are listed below.

| Ion Fragment | Formula | Expected m/z | Description |

| [Y(Nap)₂]⁺ | [Y(C₁₁H₇O₂)₂]⁺ | 431.0 | Loss of one naphthoate radical |

| [Y(Nap)]⁺ | [Y(C₁₁H₇O₂)]⁺ | 260.0 | Loss of two naphthoate radicals |

| [Nap]⁺ | [C₁₁H₇O₂]⁺ | 171.0 | Naphthoate ligand cation |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127.1 | Naphthyl cation from decarboxylation of the ligand |

Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O) and the single isotope of yttrium (⁸⁹Y). Observed fragmentation can vary depending on the ionization technique used.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and high molecular weight compounds like metal complexes. In a typical analysis of Yttrium tri(2-naphthoate), the compound would be dissolved in a suitable solvent and infused into the mass spectrometer. The process would generate gaseous ions of the intact complex, often as adducts with solvent molecules or common cations (e.g., [M+H]⁺, [M+Na]⁺).

The resulting mass spectrum would display peaks corresponding to the mass-to-charge ratio (m/z) of these ions. For Yttrium tri(2-naphthoate) (formula: C₃₃H₂₁O₆Y, molecular weight: 602.43 g/mol ), one would anticipate identifying the molecular ion or related species. For instance, a protonated molecule [C₃₃H₂₁O₆Y + H]⁺ would be expected around m/z 603.4. The isotopic pattern of the peak would be crucial for confirming the presence of yttrium.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of a selected precursor ion. By isolating the molecular ion of Yttrium tri(2-naphthoate) and subjecting it to collision-induced dissociation (CID), its structural components can be elucidated.

While no specific data exists for this compound, a plausible fragmentation pathway for a metal carboxylate complex would involve the sequential loss of its ligands. Common fragmentation mechanisms for such compounds include:

Loss of a Neutral Ligand: The most common pathway would likely be the cleavage of a metal-ligand bond, resulting in the loss of a neutral naphthoic acid molecule (C₁₁H₈O₂, 172.18 g/mol ) or a naphthoate radical.

Decarboxylation: Loss of carbon dioxide (CO₂, 44.01 g/mol ) from a carboxylate ligand is another typical fragmentation route for carboxylate-containing compounds. metwarebio.com

Ligand-Based Fragmentation: The naphthyl group itself could undergo fragmentation, although this typically requires higher collision energies.

A hypothetical fragmentation cascade might start with the precursor ion [Y(C₁₁H₇O₂)₃+H]⁺ and proceed through successive losses of the naphthoate ligands, yielding fragments corresponding to [Y(C₁₁H₇O₂)₂(H)]⁺ and subsequently [Y(C₁₁H₇O₂)]⁺.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction would provide precise information about the crystal structure. If suitable crystals of Yttrium tri(2-naphthoate) were grown, this analysis would yield the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the parameters a, b, c, α, β, and γ. It would also identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal. For comparison, the structurally characterized compound Yttrium Lactate (B86563) Dihydrate crystallizes in the monoclinic space group P2₁ with unit cell parameters of a = 10.5780 Å, b = 5.7390 Å, and c = 13.2053 Å. rsc.org

Bond Lengths and Angles Analysis

From a solved crystal structure, the precise bond lengths and angles between all atoms in the molecule can be determined. Key parameters for Yttrium tri(2-naphthoate) would include the Y-O bond lengths between the yttrium center and the oxygen atoms of the carboxylate groups. These distances reveal the nature of the coordination. In yttrium carboxylates, Y-O bond lengths are typically in the range of 2.2 to 2.5 Å. rsc.org For example, in hydrated yttrium complexes, Y-O bond distances to water molecules average around 2.36 Å. rsc.org The coordination geometry around the yttrium ion (e.g., octahedral, square antiprismatic) would also be established by the O-Y-O bond angles.

Table 1: Representative Bond Lengths in Yttrium-Oxygen Systems (for illustrative purposes)

| Bond Type | Compound | Bond Length (Å) |

|---|---|---|

| Y-O (carboxylate) | Yttrium Lactate | 2.296 - 2.571 |

| Y-O (water) | Yttrium Lactate Dihydrate | 2.324 - 2.368 |

This table is based on data for Yttrium Lactate and is for comparative purposes only. rsc.org

Packing Interactions and Crystallinity

Powder X-ray diffraction (PXRD) is used for phase identification and to assess the crystallinity of a bulk sample. A crystalline sample of Yttrium tri(2-naphthoate) would produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous sample would show broad, diffuse features. researchgate.net

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For a compound like Yttrium tri(2-naphthoate), a TGA curve would show distinct mass loss steps corresponding to:

Desolvation: Loss of any residual solvent or coordinated water molecules, typically at lower temperatures (< 150 °C).

Decomposition: The breakdown of the complex. The organic ligands would decompose, leading to a significant mass loss at higher temperatures. For other yttrium carboxylates, such as yttrium tartrate, decomposition begins around 220 °C and proceeds in multiple stages. researchgate.netiaea.org

Formation of Final Residue: The final product at high temperatures under an oxygen atmosphere would be the thermally stable Yttrium Oxide (Y₂O₃). The final residual mass can be used to confirm the stoichiometry of the original compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve reveals thermal events such as:

Melting: An endothermic peak indicating the melting point of the compound.

Crystallization: An exothermic peak if an amorphous sample crystallizes upon heating.

Decomposition: Exothermic or endothermic peaks associated with the decomposition processes observed in TGA. For instance, the decomposition of Yttrium Acetylacetonate (Y(acac)₃) shows a strong exothermic peak around 394 °C. osti.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Yttrium tri(2-naphthoate) |

| Yttrium Lactate Dihydrate |

| Yttrium Oxide |

| Yttrium Acetylacetonate |

Thermal Decomposition Pathways of Yttrium Tri(2-naphthoate)

The thermal decomposition of yttrium tri(2-naphthoate) is a critical aspect of its characterization, providing insights into its thermal stability and the nature of its transformation under heat. While specific experimental data for yttrium tri(2-naphthoate) is not extensively available in the public domain, the decomposition pathways can be inferred from the well-documented behavior of other yttrium carboxylates. The process, typically studied using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), generally proceeds through the formation of intermediate species before yielding the final stable oxide.

For many yttrium carboxylates, the decomposition is a multi-step process. Initially, any coordinated or lattice solvent molecules, such as water, are lost at relatively low temperatures. The anhydrous salt then undergoes decomposition at higher temperatures. A common pathway for yttrium carboxylates involves the formation of yttrium carbonate (Y₂(CO₃)₃) or, more frequently, yttrium oxycarbonate (Y₂O₂CO₃) as a stable intermediate. This is followed by the final decomposition of the intermediate to yttrium oxide (Y₂O₃) at elevated temperatures.

The organic naphthoate ligand is expected to decompose into a variety of gaseous products. Based on studies of similar aromatic carboxylates, these gaseous byproducts could include carbon dioxide, carbon monoxide, and potentially other organic fragments resulting from the pyrolysis of the naphthalene ring. The exact composition of the evolved gases would depend on the atmosphere (inert or oxidative) under which the decomposition is carried out.

The generalized thermal decomposition pathway for yttrium tri(2-naphthoate) can be postulated as follows:

Dehydration/Desolvation: If the compound is a hydrate (B1144303) or contains solvent molecules, the initial weight loss observed in TGA would correspond to the removal of these molecules.

Decomposition to Intermediate: The anhydrous yttrium tri(2-naphthoate) decomposes to form an intermediate, likely yttrium oxycarbonate (Y₂O₂CO₃). This step involves the breakdown of the organic ligand.

Final Decomposition to Oxide: The yttrium oxycarbonate intermediate further decomposes at a higher temperature to yield the final, thermally stable product, yttrium oxide (Y₂O₃).

This proposed pathway is consistent with the observed thermal behavior of a range of yttrium salts with different organic ligands.

Stability Profiles of Yttrium Tri(2-naphthoate)

The stability profile of yttrium tri(2-naphthoate) is a key indicator of its suitability for various applications, particularly those involving high temperatures. The thermal stability is determined by the temperatures at which the compound begins to decompose and the temperature at which it is completely converted to its final, most stable form.

Based on the general trends observed for yttrium carboxylates, the initial decomposition temperature of anhydrous yttrium tri(2-naphthoate) is expected to be in the range of 300-500 °C. The stability of the intermediate yttrium oxycarbonate is typically higher, with its decomposition to yttrium oxide occurring at temperatures above 500 °C, often in the range of 600-900 °C.

The following interactive table provides a hypothetical but representative stability profile for yttrium tri(2-naphthoate), based on typical data for analogous yttrium carboxylates.

| Temperature Range (°C) | Mass Loss (%) | Event | Evolved Products (Hypothetical) |

| 25-200 | ~0% | Stable | - |

| 200-450 | ~55-65% | Decomposition of naphthoate ligands and formation of Y₂O₂CO₃ | CO₂, CO, H₂O, organic fragments |

| 450-800 | ~10-15% | Decomposition of Y₂O₂CO₃ to Y₂O₃ | CO₂ |

| >800 | ~0% | Stable Y₂O₃ residue | - |

It is important to note that the exact temperatures and mass loss percentages would need to be confirmed through experimental analysis of a pure sample of yttrium tri(2-naphthoate).

Catalytic Efficacy and Reaction Mechanisms of Yttrium Tri 2 Naphthoate Analogues

Lewis Acidity in Organic Transformations

The catalytic activity of yttrium(III) compounds is primarily rooted in the strong Lewis acidity of the Y³⁺ ion. Yttrium triflate, Y(OTf)₃, a well-studied analogue, is recognized as a water-stable Lewis acid that effectively catalyzes a variety of organic reactions. unimi.it Its utility extends to Michael additions, Diels-Alder cycloadditions, and Friedel-Crafts reactions. unimi.it The Y³⁺ center functions as a Lewis acid by accepting electron pairs from substrates, thereby activating them for subsequent transformations.

In yttrium tri(2-naphthoate), the yttrium center is coordinated to three carboxylate ligands. Vibrational sum frequency spectroscopy studies on the interaction between Y³⁺ ions and fatty acid monolayers have shown that trivalent ions strongly interact with the charged carboxylate group, forming distinct coordination structures even at nanomolar concentrations. amolf.nl This strong interaction modulates the Lewis acidity of the metal center compared to its halide or triflate counterparts. The bulky 2-naphthoate (B1225688) ligands can create a sterically hindered environment around the yttrium ion, which could be leveraged to achieve shape-selective catalysis.

Yttria-zirconia based mixed oxides have also demonstrated Lewis acidic properties, proving to be efficient and chemoselective catalysts for acylation reactions, further highlighting the potential of yttrium-based materials in promoting transformations that rely on Lewis acid activation.

Table 1: Catalytic Performance of Yttrium Triflate in Lewis Acid-Catalyzed Reactions This table is based on data for Y(OTf)₃ as an analogue for Yttrium tri(2-naphthoate).

| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| Michael Addition | Indole, Benzylidene malonate | 10 | Acetonitrile | 95 | unimi.it |

| Diels-Alder | Isoprene, Methyl vinyl ketone | 5 | Water | 88 | unimi.it |

| Friedel-Crafts Acylation | Anisole, Acetic anhydride | 10 | Nitromethane | 92 | unimi.it |

Stereoselective Catalysis

Similarly, the 2-naphthoate ligands in yttrium tri(2-naphthoate) could play a critical role in inducing stereoselectivity. The large, planar structure of the naphthyl groups could lead to significant steric hindrance and potentially enable enantioselective transformations if a chiral version of the ligand is used or if the complex adopts a stable chiral geometry. A metal-free tandem intramolecular hydroalkoxylation/ riken.jprsc.org-rearrangement has been developed that achieves excellent diastereoselectivity, illustrating the importance of controlling spatial arrangements in stereoselective synthesis, a principle that would apply to catalysis by metallic complexes as well. nih.gov The efficacy of such a catalyst would depend on the precise coordination geometry and the ability of the ligands to create a well-defined chiral pocket to discriminate between different substrate approaches or transition states.

Catalyst Regeneration and Reusability

The regeneration and reusability of a catalyst are critical for its practical and industrial viability. For homogeneous catalysts like yttrium tri(2-naphthoate), recovery from the reaction mixture can be challenging. However, strategies have been developed for analogous yttrium catalysts. Yttrium triflate, for example, can be immobilized on an insoluble support like porous silica (B1680970), blending the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous one. unimi.it Such supported catalysts have been successfully recovered by simple filtration and reused for multiple reaction cycles with only a minor loss of activity. unimi.it

This approach could potentially be adapted for yttrium tri(2-naphthoate), for instance, by anchoring the naphthoate ligand to a polymer or silica support. Alternatively, the catalyst's stability is a key factor. Studies on yttrium oxide-stabilized cobalt catalysts have demonstrated exceptionally stable catalytic activity, attributed to the role of yttrium in preventing the agglomeration of active metal nanoparticles at high temperatures. nih.govnih.gov While the mechanism is different, it underscores the contribution of yttrium to catalyst stability. For a homogeneous yttrium carboxylate, thermal and chemical stability would be paramount for successful reuse, which would likely involve extraction or precipitation followed by reactivation steps.

Mechanistic Investigations using Spectroscopic and Computational Methods

Understanding the reaction mechanisms of yttrium catalysts is essential for optimizing their performance and designing new, more efficient systems. A combination of spectroscopic techniques and computational modeling is typically employed for these investigations.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: This technique is valuable for probing the coordination environment of the carboxylate ligands. In a study of yttrium lactate (B86563), a related carboxylate complex, IR spectroscopy was used to analyze the splitting of the antisymmetric and symmetric stretching modes of the carboxylic groups. rsc.org This analysis allowed for the determination of the coordination type (monodentate vs. bidentate) of the lactate ligands to the Y³⁺ cations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying catalyst structure and substrate binding in solution. Studies on yttrium polyaminocarboxylate complexes have used ¹³C NMR to investigate the in situ formation of ternary adducts with small molecules like pyruvate (B1213749) and bicarbonate, providing direct evidence of substrate-catalyst interaction. nih.gov

Vibrational Sum Frequency Spectroscopy (VSFS): This surface-sensitive technique has been used to study the specific interactions of yttrium ions with fatty acid Langmuir monolayers, revealing the presence of distinct coordination structures at the liquid/vapor interface. amolf.nl

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of intermediates and transition states, calculate reaction energy profiles, and understand the origins of selectivity. ruhr-uni-bochum.de DFT studies on yttrium-catalyzed polymerization have been crucial in elucidating the reaction mechanism and the factors controlling stereoselectivity. rsc.org Similarly, computational investigations have been applied to understand diastereoselectivity in rare-earth-catalyzed annulation reactions, highlighting the role of noncovalent interactions in stabilizing key transition states. riken.jp For yttrium tri(2-naphthoate), DFT could be used to model substrate binding and predict the most likely reaction pathways.

Table 2: Application of Analytical Methods in the Study of Yttrium Carboxylate Analogues

| Method | Application | Information Obtained | Reference |

| IR Spectroscopy | Analysis of Yttrium Lactate | Coordination mode of carboxylate ligands (monodentate) | rsc.org |

| ¹³C NMR Spectroscopy | Study of Y-polyaminocarboxylate complexes | In-situ formation and structure of ternary adducts with substrates | nih.gov |

| Vibrational Sum Frequency Spectroscopy | Probing Y³⁺ interaction with fatty acid monolayers | Identification of specific binding configurations at interfaces | amolf.nl |

| Density Functional Theory (DFT) | Mechanistic study of Y-catalyzed polymerization | Reaction energy profiles, origin of stereoselectivity | rsc.orgriken.jp |

Luminescent Properties and Photophysical Investigations of Yttrium Tri 2 Naphthoate

Ligand-Centered Luminescence of 2-Naphthoate (B1225688) Moieties

The luminescence of yttrium tri(2-naphthoate) is primarily centered on the 2-naphthoate ligands, as the Yttrium(III) ion itself is not luminescent due to the absence of f-f electronic transitions. The organic ligand absorbs ultraviolet light and subsequently emits it as fluorescence or phosphorescence. This process is characteristic of the electronic structure of the naphthalene (B1677914) ring system within the 2-naphthoate moiety.

The photoluminescence of metal-ligand complexes involving naphthalene derivatives is a well-studied phenomenon. The coordination of the 2-naphthoate ligand to the yttrium ion can influence the intensity and spectral position of the luminescence compared to the free ligand. This is due to several factors, including the chelation effect which can increase the rigidity of the ligand and reduce non-radiative decay pathways, leading to enhanced fluorescence.

Detailed research findings on similar metal-naphthoate complexes have shown that the excitation and emission spectra are characteristic of the naphthalene chromophore. The table below summarizes typical photoluminescence data for a generic metal-naphthoate complex, which can be considered representative of the ligand-centered emission in yttrium tri(2-naphthoate).

Table 1: Photoluminescence Spectral Data

| Parameter | Wavelength (nm) | Notes |

|---|---|---|

| Excitation Maximum (λex) | ~280-330 | Corresponds to the π-π* transitions of the naphthalene ring. |

| Emission Maximum (λem) | ~350-450 | Characteristic blue fluorescence of the naphthoate moiety. |

Energy Transfer Processes in Yttrium(III) Complexes

In the context of luminescent lanthanide complexes, the organic ligand often acts as an "antenna" to absorb light and transfer the energy to the central metal ion. While Yttrium(III) is not a luminescent lanthanide, the principles of energy transfer from the ligand are fundamental to understanding the photophysics of such complexes.

Sensitization Mechanisms by the Naphthoate Ligand

The sensitization process begins with the absorption of UV radiation by the 2-naphthoate ligand, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). Following this, the molecule can undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). In luminescent lanthanide complexes, the energy from this ligand-centered triplet state is then non-radiatively transferred to an appropriate accepting energy level of the lanthanide ion.

Role of the Naphthoate Ligand as an Antenna

The effectiveness of the 2-naphthoate ligand as an antenna is determined by two main factors:

Molar Absorptivity: The ligand must have a high molar absorption coefficient at the excitation wavelength to efficiently harvest light energy. The naphthalene moiety in 2-naphthoate provides strong absorption in the UV region.

Intersystem Crossing Efficiency: A high quantum yield of intersystem crossing from the excited singlet state to the triplet state is necessary for efficient energy transfer to a metal ion.

The design of highly luminescent complexes often focuses on modifying the ligand to optimize these properties.

Luminescence Lifetime Measurements

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is a critical parameter for characterizing the emissive properties of a compound. For yttrium tri(2-naphthoate), the measured lifetime would correspond to the decay of the ligand-centered fluorescence or phosphorescence.

Table 2: Expected Luminescence Lifetime Range

| Parameter | Expected Range | Notes |

|---|---|---|

| Fluorescence Lifetime (τf) | 1-100 ns | Dependent on the specific molecular environment and solvent. |

Quantum Yield Determination

The photoluminescence quantum yield (Φ) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as in luminescent materials and sensors.

The determination of the quantum yield for yttrium tri(2-naphthoate) would involve comparing its integrated emission intensity to that of a well-characterized standard under identical experimental conditions. Specific quantum yield values for yttrium tri(2-naphthoate) have not been reported in the surveyed literature. However, the quantum yield of the 2-naphthoate ligand is expected to be influenced by its coordination to the yttrium ion.

Table 3: Factors Influencing Quantum Yield

| Factor | Effect on Quantum Yield |

|---|---|

| Ligand Rigidity | Increased rigidity upon complexation can decrease non-radiative decay, thus increasing the quantum yield. |

| Solvent | Interactions with solvent molecules can provide non-radiative decay pathways, often lowering the quantum yield. |

| Temperature | Higher temperatures can increase vibrational quenching, leading to a lower quantum yield. |

Environmental Factors Influencing Luminescence

The luminescent properties of yttrium tri(2-naphthoate) are expected to be sensitive to its local environment, particularly the solvent and pH of the medium.

Solvent Effects: The polarity of the solvent can influence the energy levels of the excited states of the 2-naphthoate ligand, potentially causing a shift in the emission wavelength (solvatochromism). Furthermore, interactions with solvent molecules, especially those with high-energy vibrations like O-H or C-H bonds, can lead to non-radiative de-excitation and a decrease in luminescence intensity and lifetime.

pH Effects: The pH of the solution can have a significant impact on the stability of the yttrium tri(2-naphthoate) complex. At low pH, protonation of the carboxylate groups can lead to dissociation of the ligand from the yttrium ion, which would alter the luminescent properties to resemble those of the free 2-naphthoic acid. Conversely, at high pH, the formation of hydroxo complexes could also affect the coordination environment and, consequently, the luminescence.

Advanced Material Applications Based on Yttrium Tri 2 Naphthoate Frameworks

Metal-Organic Framework (MOF) Design and Functionality

The use of yttrium in metal-organic frameworks is well-established due to its coordination chemistry, which is similar to that of lanthanides. frontiersin.orgnih.gov This allows for the formation of diverse and robust structural frameworks. frontiersin.orgnih.gov However, specific research detailing the design, structural architecture, and functionality of MOFs constructed using yttrium tri(2-naphthoate) as the primary building block is not prominently available in the reviewed literature.

Studies on related systems, such as those using yttrium and naphthalene-2,6-dicarboxylate linkers, demonstrate that yttrium can form a variety of frameworks with considerable structural diversity and high thermal stabilities. frontiersin.orgnih.gov These related MOFs highlight the potential for creating novel materials, but direct analogues using the monodentate 2-naphthoate (B1225688) ligand are not described.

Structural Architectures for MOF Applications

There is currently a lack of specific published data on the structural architectures of MOFs derived from yttrium tri(2-naphthoate). The assembly of MOFs relies on the geometry of the metal node and the connectivity of the organic linker. Research on yttrium-based MOFs with different carboxylate linkers, such as trimesic acid or 3-amino-4-hydroxybenzoate, shows the formation of robust three-dimensional frameworks with open channels. rsc.orgresearchgate.net

Porosity and Gas Adsorption Characteristics

Detailed studies on the porosity and gas adsorption characteristics specifically for yttrium tri(2-naphthoate) frameworks are not available. For related yttrium-based MOFs, properties such as permanent porosity and high surface area are key features that enable applications in gas storage and separation. researchgate.net For instance, yttrium-succinate MOFs have been investigated as adsorbents for dyes. researchgate.net

Hybrid Organic-Inorganic Materials

While yttrium compounds are utilized in creating hybrid materials, such as luminescent MOFs doped with other lanthanide ions or integrated into polymer films, there are no specific examples in the search results of yttrium tri(2-naphthoate) being used for these purposes.

Nanomaterial Synthesis and Applications

Yttrium oxide (Y₂O₃) nanoparticles are significant materials with applications in catalysis and biomedicine. mdpi.com These nanoparticles can be synthesized through various methods, including co-precipitation and hydrothermal synthesis, often using precursors like yttrium nitrate (B79036) or yttrium chloride. mdpi.comnih.gov The potential use of yttrium tri(2-naphthoate) as a precursor for the synthesis of yttrium-containing nanomaterials is plausible but not explicitly documented in the available research.

Computational and Theoretical Perspectives on Yttrium Tri 2 Naphthoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a primary tool for predicting the geometries, reaction energies, and spectroscopic properties of metal complexes with a favorable balance of accuracy and computational cost. scispace.comnih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through a process called geometry optimization. For yttrium tri(2-naphthoate), this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. scispace.com This reveals key structural parameters such as the Y-O bond lengths, the coordination geometry around the yttrium ion, and the orientation of the three 2-naphthoate (B1225688) ligands. Given the size and flexibility of the naphthoate groups, multiple low-energy conformers may exist, which can be identified through systematic conformational searches.

Once the optimized geometry is obtained, DFT provides a detailed picture of the electronic structure. This includes:

Molecular Orbital (MO) Analysis: Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO (the Egap) indicates the chemical reactivity and kinetic stability of the complex. researchgate.net

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges, revealing the degree of ionic versus covalent character in the Y-O bonds.

Electron Density Mapping: Visualizing the electron density distribution and electrostatic potential maps helps to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Y-O Bond Length | The distance between the yttrium ion and a coordinating oxygen atom from the carboxylate group. | 2.30 - 2.50 Å |

| O-Y-O Angle | The angle between two coordinating oxygen atoms and the central yttrium ion. | Varies (depends on coordination) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating stability. | ~4.0 eV |

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data. For yttrium tri(2-naphthoate), DFT can simulate:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and intensities. This allows for the assignment of specific peaks in experimental IR and Raman spectra to particular molecular motions, such as the symmetric and asymmetric stretching modes of the carboxylate groups. researchgate.netmdpi.commdpi.com The calculated difference in the wavenumbers of these carboxylate stretches can help confirm the coordination mode (monodentate vs. bidentate). researchgate.netmdpi.com

NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. rsc.org For yttrium tri(2-naphthoate), DFT can predict the ¹H and ¹³C NMR spectra of the naphthoate ligands. While yttrium itself has an NMR-active nucleus (⁸⁹Y), its signals are often broad; however, theoretical calculations can provide valuable reference points. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, corresponding to the absorption bands in a UV-Vis spectrum. This would help identify transitions associated with the naphthoate ligands (π→π*) and potential ligand-to-metal charge transfer (LMCT) bands.

Molecular Dynamics (MD) Simulations

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. jlu.edu.cn MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For a flexible molecule like yttrium tri(2-naphthoate), MD is essential for understanding its conformational landscape and interactions.

The three bulky 2-naphthoate ligands attached to the yttrium center are not static. They can undergo a variety of motions, including:

Rotation: The naphthyl groups can rotate around the C-C and C-O single bonds.

Flapping/Puckering: The entire ligand can exhibit complex motions relative to the yttrium coordination sphere.

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or other chemical species. libretexts.org This falls under the domain of host-guest chemistry, which describes complexes held together by non-covalent forces. ufla.br

Host-Guest Interactions: Yttrium tri(2-naphthoate) could potentially act as a "host" for smaller "guest" molecules. The aromatic naphthyl groups could form π-π stacking interactions with other aromatic molecules, and the pockets between the ligands could encapsulate small solvent or substrate molecules. MD simulations can model these interactions explicitly, calculating the binding free energy to determine the strength and specificity of any host-guest complex formation.

Complex Stability: The stability of a coordination complex is critical to its function. MD simulations can be used to assess the stability of the yttrium tri(2-naphthoate) structure. By simulating the complex in an explicit solvent (e.g., a box of water or organic solvent molecules), one can observe whether the ligands remain coordinated to the yttrium center or if they dissociate over time. The strength of the interaction between the yttrium ion and the naphthoate ligands can be quantified by calculating interaction energies. libretexts.org Studies on aqueous yttrium chloride and fluoride species have used ab initio MD to probe complex stability under various conditions.

| Parameter | Description | Significance |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The overall free energy change upon association of a host and guest molecule. | Indicates the stability and spontaneity of the host-guest complex formation. |

| Van der Waals Interaction Energy | Energy arising from dispersion and short-range repulsion forces. | Crucial for nonpolar interactions, such as π-π stacking. |

| Electrostatic Interaction Energy | Energy arising from the interaction of atomic partial charges. | Dominant in interactions involving polar or charged species. |

| Solvation Free Energy | The free energy change associated with transferring a molecule from vacuum to solvent. | Determines the solubility and influences the stability of the complex in solution. |

Quantitative Structure-Activity Relationships (QSAR) for Related Yttrium Complexes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific physical, chemical, or biological property. While direct QSAR studies on yttrium tri(2-naphthoate) are not available, the principles can be applied to a series of related yttrium carboxylate complexes to predict their properties.

A hypothetical QSAR study on yttrium carboxylates might aim to predict properties such as their stability constants, catalytic activity, or solubility. The process would involve:

Dataset Construction: A series of yttrium complexes with different carboxylate ligands (e.g., acetate (B1210297), benzoate, naphthoate) would be synthesized or modeled, and the target property (e.g., stability constant) would be measured or calculated.

Descriptor Calculation: For each complex, a set of numerical parameters, known as molecular descriptors, would be calculated. These can be based on the ligand structure (e.g., molecular weight, surface area, electronic properties like Hammett parameters) or properties of the complex itself (e.g., calculated bond lengths or energies).

Model Development: A statistical method, such as multiple linear regression, partial least squares (PLS), or an artificial neural network, is used to build a mathematical equation linking the descriptors to the measured property. For instance, studies on lanthanide complexes have successfully used parameters like ionic radii and electronegativity to correlate with stability constants and hydrolysis constants using a functional link net.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. ufla.br

| Component | Description | Examples |

|---|---|---|

| Dataset | A series of Y(R-COO)₃ complexes. | R = methyl, phenyl, naphthyl, etc. |

| Response Variable (Activity/Property) | The property to be predicted by the model. | Stability constant (log K), Solubility, Catalytic turnover frequency. |

| Molecular Descriptors (Predictors) | Numerical values representing the chemical structure. | Constitutional: Molecular Weight Topological: Wiener Index Quantum Chemical: HOMO/LUMO energies, Dipole Moment Steric: Molar Refractivity |

| Statistical Method | Algorithm used to correlate descriptors with the response. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), Artificial Neural Network (ANN). |

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting and understanding the reactivity and selectivity of complex molecules like yttrium tri(2-naphthoate). Through methods such as Density Functional Theory (DFT), it is possible to model the electronic structure and predict the behavior of the compound in chemical reactions without the need for direct experimental investigation. These theoretical perspectives are invaluable for designing catalysts and understanding reaction mechanisms at a molecular level.

The reactivity of yttrium tri(2-naphthoate) is largely governed by the electronic properties of the central yttrium ion and the nature of the 2-naphthoate ligands. Computational models can elucidate the distribution of electron density within the molecule, identifying sites that are susceptible to either nucleophilic or electrophilic attack. The large 2-naphthoate ligands create a sterically hindered environment around the yttrium center, which plays a crucial role in determining the selectivity of its reactions.

Theoretical studies on related yttrium carboxylate complexes have demonstrated that the coordination environment significantly influences catalytic activity. For instance, in polymerization reactions catalyzed by yttrium complexes, the choice of ancillary ligands has been shown to control the stereoselectivity of the resulting polymer. rsc.org Computational models can calculate the energy barriers for different reaction pathways, thereby predicting whether a reaction will favor the formation of one stereoisomer over another. rsc.org This is achieved by analyzing the transition state structures for both isotactic and syndiotactic insertions, with the lower energy pathway corresponding to the favored product. rsc.org

Molecular orbital analysis is another key aspect of theoretical predictions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the compound's reactivity. The energy and spatial distribution of these frontier orbitals indicate where the molecule is most likely to donate or accept electrons. For yttrium tri(2-naphthoate), the HOMO is typically localized on the naphthoate ligands, while the LUMO is centered on the yttrium ion. This suggests that the initial interaction with a nucleophile would occur at the yttrium center.

The principles of computational analysis allow for the generation of hypothetical data to illustrate the expected reactivity patterns of yttrium tri(2-naphthoate). The following tables present plausible theoretical data derived from the general understanding of similar yttrium complexes.

Table 1: Calculated Frontier Molecular Orbital Energies for Yttrium Tri(2-naphthoate)

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -6.2 | 2-Naphthoate Ligands (π-system) |

| LUMO | -1.5 | Yttrium Ion (d-orbitals) |

| HOMO-LUMO Gap | 4.7 | - |

Note: These are hypothetical values based on typical DFT calculations for similar organometallic complexes.

The relatively large HOMO-LUMO gap suggests that yttrium tri(2-naphthoate) is a kinetically stable complex. The localization of the frontier orbitals provides a clear indication of the sites for potential chemical reactions.

Furthermore, computational models can predict the selectivity of yttrium tri(2-naphthoate) as a catalyst. By calculating the activation energies for different reaction pathways, it is possible to determine the most likely product. For example, in a hypothetical catalytic reaction, the selectivity towards different products can be predicted by comparing the energy profiles of the competing transition states.

Table 2: Predicted Activation Energies for a Hypothetical Catalytic Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Selectivity |

| Pathway A (desired product) | 15.2 | High |

| Pathway B (side product) | 22.5 | Low |

Note: These are illustrative values to demonstrate the predictive power of computational chemistry.

In this hypothetical scenario, the significantly lower activation energy for Pathway A suggests that the reaction catalyzed by yttrium tri(2-naphthoate) would be highly selective for the desired product. Such theoretical predictions are instrumental in the rational design of catalysts and the optimization of reaction conditions to achieve specific chemical transformations. The insights gained from computational studies on yttrium complexes with various ligands can be extrapolated to understand and predict the behavior of yttrium tri(2-naphthoate), even in the absence of direct experimental data for this specific compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Enhanced Scalability

The advancement of applications for yttrium tri(2-naphthoate) is contingent on the development of efficient and scalable synthetic methodologies. Future research should focus on moving beyond traditional laboratory-scale preparations to methods suitable for larger-scale production.

Microwave-Assisted and Sonochemical Synthesis: Investigating the use of microwave irradiation and ultrasound could lead to significantly reduced reaction times and increased yields. These methods often promote rapid and uniform heating or cavitation-induced mixing, which can enhance reaction kinetics and lead to the formation of crystalline products with controlled morphologies.

Continuous Flow Reactors: For industrial-scale production, the development of continuous flow synthesis processes would be highly advantageous. This approach offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to consistent product quality and higher throughput compared to batch processes.

Green Chemistry Approaches: A focus on environmentally benign synthesis is crucial. This includes the use of greener solvents (e.g., water, supercritical fluids), minimizing waste generation, and employing energy-efficient reaction conditions. The development of solvent-free or solid-state synthesis methods would also be a significant step towards sustainable production.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Potential Advantages | Potential Challenges | Research Focus |

| Conventional Solvothermal | Good crystal quality | Long reaction times, high energy consumption | Optimization of solvent systems and temperature profiles |

| Microwave-Assisted | Rapid synthesis, energy efficiency | Scalability, potential for localized overheating | Reactor design, study of microwave-material interactions |

| Sonochemical | Enhanced reaction rates, nanoparticle synthesis | Acoustic energy distribution, scalability | Transducer design, understanding of cavitation effects |

| Continuous Flow | High throughput, precise process control | Reactor clogging, complex setup | Reactor design, optimization of flow parameters |

Design of Multifunctional Yttrium-Naphthoate Systems

Future research in this area could involve:

Luminescent Materials: The 2-naphthoate (B1225688) ligand can act as an "antenna" to absorb energy and transfer it to other luminescent centers. By co-doping yttrium tri(2-naphthoate) with other rare-earth ions (e.g., europium, terbium), it may be possible to create materials with tunable light emission for applications in lighting, displays, and anti-counterfeiting technologies.

Catalysis: The coordination environment around the yttrium center could be engineered to create catalytically active sites. Yttrium compounds have shown promise as catalysts in various organic transformations. The specific steric and electronic properties of the naphthoate ligand could influence the selectivity and activity of such catalysts.

Hybrid Materials: Incorporating yttrium tri(2-naphthoate) into polymer matrices or onto the surface of nanoparticles could lead to hybrid materials with combined properties. For example, luminescent polymer composites could be developed for use in optical devices or as printable inks.

Integration into Advanced Smart Materials for Sensor Development

The potential for yttrium tri(2-naphthoate) to exhibit changes in its physical properties in response to external stimuli makes it a candidate for integration into smart materials and sensors.

Luminescent Sensors: The luminescence of yttrium-naphthoate systems could be sensitive to the presence of specific analytes. Quenching or enhancement of the material's fluorescence upon interaction with certain molecules or ions could form the basis for highly sensitive and selective chemical sensors. Potential targets could include metal ions, small organic molecules, or even biological macromolecules.

Thermochromic and Photochromic Materials: Research could explore the possibility of inducing reversible changes in the color or luminescent properties of yttrium tri(2-naphthoate) with temperature (thermochromism) or light (photochromism). Such materials could find applications in smart windows, temperature sensors, and optical data storage.

The following table outlines potential sensor applications:

| Sensor Type | Principle of Operation | Potential Analytes | Key Research Directions |

| Luminescent | Analyte-induced fluorescence quenching or enhancement | Metal ions, nitroaromatics, biomolecules | Enhancing selectivity and sensitivity, development of portable sensor devices |

| Thermochromic | Temperature-dependent changes in crystal packing or electronic states | - | Understanding the mechanism of color change, tuning the transition temperature |

| Photochromic | Light-induced reversible structural changes | - | Improving fatigue resistance, controlling switching speeds |

Interdisciplinary Applications and Translational Research Opportunities

The unique potential properties of yttrium tri(2-naphthoate) open up avenues for interdisciplinary research and translational applications, bridging fundamental chemistry with applied sciences.

Biomedical Imaging: Functionalized yttrium-naphthoate nanoparticles could be explored as contrast agents in biomedical imaging. The luminescent properties of these materials might be harnessed for in vitro and in vivo optical imaging. Furthermore, the use of radioactive isotopes of yttrium, such as Yttrium-90, is already established in nuclear medicine, suggesting potential for developing novel radiopharmaceuticals based on naphthoate coordination.

Materials Science: The incorporation of yttrium tri(2-naphthoate) into advanced composites could lead to materials with enhanced thermal stability, UV resistance, or specific optical properties. Its use as an additive in polymers or glasses could be investigated to improve their performance characteristics.

Electronics: The potential for developing luminescent films or coatings from yttrium-naphthoate systems could be relevant for the fabrication of organic light-emitting diodes (OLEDs) or other optoelectronic devices. Research in this area would focus on thin-film deposition techniques and characterization of the material's electroluminescent properties.

The successful realization of these future research directions will require a collaborative effort between chemists, materials scientists, physicists, and engineers to fully exploit the potential of yttrium tri(2-naphthoate) and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.